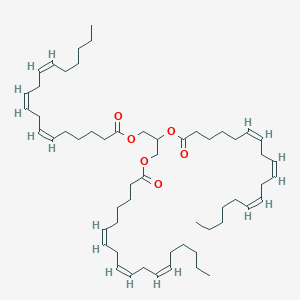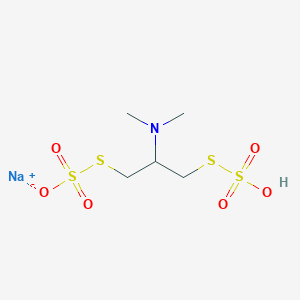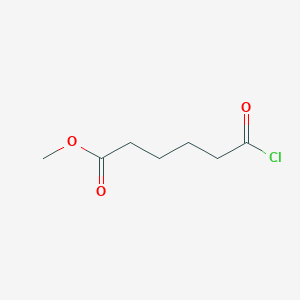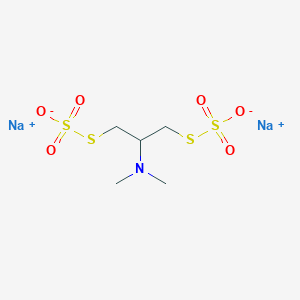
TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z))
描述
Linolenic acid, a polyunsaturated omega-3 fatty acid, is critical for numerous biological functions and industrial applications. Its triglyceride form, "TG(18:3(6Z,9Z,12Z))", signifies three linolenic acid molecules esterified to a glycerol backbone.
Synthesis Analysis
The synthesis of linolenic acid derivatives involves intricate chemical processes. Eynard et al. (1994) detailed the total synthesis of different geometrical isomers of linolenic acid, highlighting the critical role of the Wittig reaction and the importance of achieving high isomeric and radiochemical purity (Eynard et al., 1994).
Molecular Structure Analysis
The molecular structure of linolenic acid and its derivatives is characterized by the presence of three cis (Z) double bonds, significantly impacting its chemical behavior and physical properties. Techniques such as density functional theory (DFT) are pivotal in accurately predicting these molecules' structural and energetic properties, as discussed by Riley et al. (2007), who assessed various DFT methods for calculating molecular properties of small organic molecules (Riley et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of "TG(18:3(6Z,9Z,12Z))" is profoundly influenced by its unsaturated bonds, making it susceptible to oxidation and other reactions. The study by Johnson et al. (2000) on the synthesis and reactivity of different salts provides insights into the complex chemical behavior of such molecules, although not directly related to linolenic acid, showcasing the general principles governing the reactivity of unsaturated systems (Johnson et al., 2000).
Physical Properties Analysis
The physical properties of linolenic acid triglycerides, such as melting and boiling points, solubility, and density, are essential for their application in food, pharmaceuticals, and industrial products. The work by Giridhar and Mahadevan (1992) on the glass transition temperature in the GeInSe system provides an example of how physical properties can be studied, although it focuses on a different material system (Giridhar & Mahadevan, 1992).
Chemical Properties Analysis
Understanding the chemical properties, including acidity/basicity, reactivity with other compounds, and stability, is crucial for harnessing "TG(18:3(6Z,9Z,12Z))" in various applications. Research like that of Mercier and Schrobilgen (1993) on the synthesis and properties of new compounds can provide valuable methodologies for exploring these aspects, though their focus on TcO2F3 highlights the broad range of chemical properties investigations in the field (Mercier & Schrobilgen, 1993).
科学研究应用
合成和代谢探究
- 用于生物合成研究的简短合成:已经开发了一种用于生物合成研究的6Z,9Z,12Z,15-十六碳四烯酸的简短合成方法,该酸在海洋和淡水硅藻中发现。这种合成技术对于生成标记的脂肪酸用于细胞研究非常有用,突显了其在理解海藻生物化学过程中的应用(Pohnert, Adolph, & Wichard, 2004)。
在化学防御和通讯中的作用
- 蛾类中的性信息素:已经确定了类似(6Z,9Z,12Z)-6,9,12-十八碳三烯的化合物作为某些蛾类的性信息素,展示了这些化合物在昆虫通讯和交配行为中的作用(Yamakawa et al., 2009)。
脂质分析和表征
- 极性脂质的质谱分析:已经应用质谱方法来鉴定微藻中的极性脂质,包括类似6Z,9Z-18:2/6Z,9Z,12Z-18:3PC的物种。这展示了先进分析技术在脂质组学中的应用,特别是在研究微藻方面(Oradu & Cooks, 2012)。
核磁共振研究
- 13C-核磁共振分析:已经使用13C-核磁共振光谱学来研究含有类似18:3(9Z,12Z,15Z)多不饱和脂肪酸的三酰甘油。这说明了核磁共振在复杂脂质的详细结构分析中的应用(Jie & Lam, 1995)。
生物活性化合物研究
- 生物活性脂质的鉴定:在海绵中已经鉴定出新的多不饱和氨基酮,包括结构类似于6Z,9Z,12Z,15Z-四烯酸的化合物,突显了对海洋生物的生物活性化合物探索(Sun et al., 2010)。
未来方向
属性
IUPAC Name |
2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,54H,4-15,22-24,31-33,40-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQWNJYEXZLCRR-OWSTVCCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC(OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H92O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0053069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















